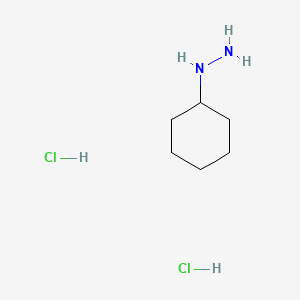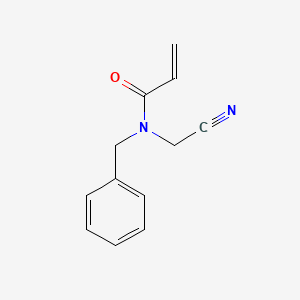![molecular formula C8H6BrF2NO2 B2472567 Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- CAS No. 1523194-44-6](/img/structure/B2472567.png)
Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-
Übersicht
Beschreibung
Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl], is an organic compound that is widely used in the synthesis of organic compounds. It is a halogenated heterocyclic compound and is derived from the reaction of 2-bromoethyl bromide and 1,6-difluoromethoxy-3-pyridinylmagnesium bromide. This compound has been extensively studied in the scientific community due to its potential applications in the synthesis of organic compounds and its ability to act as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- has been studied in the context of chemical synthesis. For example, a study synthesized 1-(6-Bromo-pyridin-3-yl)-ethanone using dibromo-pyridine, achieving a total yield of 81% (Zeng-sun Jin, 2015).
Another study synthesized derivatives of this compound, focusing on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities. The derivatives showed potent immunosuppressive and immunostimulatory effects on immune cells (H. Abdel‐Aziz et al., 2011).
Biological and Medical Applications
A study focused on the synthesis of novel dienone pyridine ethanone curcumin analogues, which demonstrated tumor growth inhibition and antiangiogenic effects against mouse Ehrlich ascites tumor in vivo (H. Chandru et al., 2008).
In the field of medicinal chemistry, a study synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, which proved to be an effective chemical protective group but did not exhibit photolytic phenomena (Li Hong-xia, 2007).
Pharmaceutical Synthesis
- The compound has been used in the synthesis of key intermediates for pharmaceuticals, such as Etoricoxib, a medication used to treat pain and inflammation (Pan Hai-ya, 2012).
Eigenschaften
IUPAC Name |
2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c9-3-6(13)5-1-2-7(12-4-5)14-8(10)11/h1-2,4,8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCNKZRPRRBRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- | |
CAS RN |
1523194-44-6 | |
| Record name | 2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

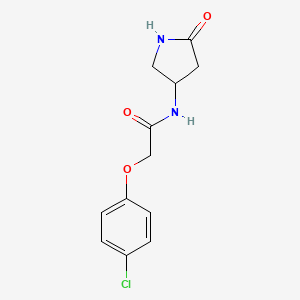
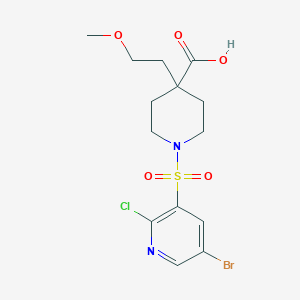
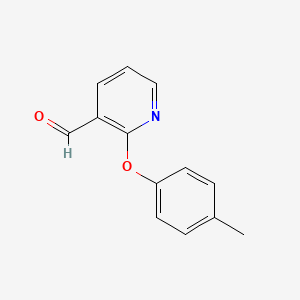
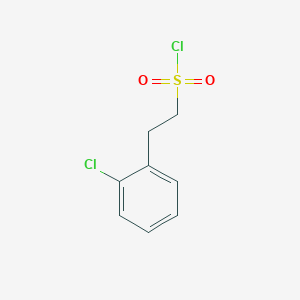

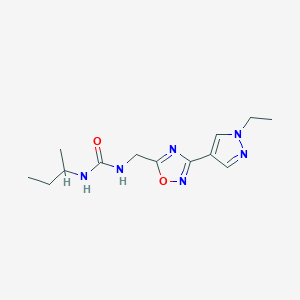

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)
![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)
![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2472499.png)
![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)
